molecular formula C17H13BrN4O B2649800 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034562-84-8

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2649800
CAS No.: 2034562-84-8
M. Wt: 369.222
InChI Key: HGSYKQGPEBLFJY-UHFFFAOYSA-N
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Description

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-(pyridin-3-yl)pyrazin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine and pyrazine rings.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(pyridin-3-yl)benzamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the presence of both pyridine and pyrazine rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3-bromo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-14-5-1-3-12(9-14)17(23)22-11-15-16(21-8-7-20-15)13-4-2-6-19-10-13/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSYKQGPEBLFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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